molecular formula C13H13NO B8160817 (5-Amino-[1,1'-biphenyl]-3-yl)methanol

(5-Amino-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8160817
M. Wt: 199.25 g/mol
InChI Key: JHLYNVOSGVKLLU-UHFFFAOYSA-N
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Description

(5-Amino-[1,1'-biphenyl]-3-yl)methanol is a biphenyl derivative featuring an amino group at the 5-position of one phenyl ring and a hydroxymethyl (-CH2OH) group at the 3-position of the adjacent ring.

Key structural attributes include:

  • Amino group: Enhances solubility in polar solvents and enables hydrogen bonding or coordination with metals.
  • Hydroxymethyl group: Provides a site for further derivatization (e.g., esterification, oxidation to carboxylic acid).

Properties

IUPAC Name

(3-amino-5-phenylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c14-13-7-10(9-15)6-12(8-13)11-4-2-1-3-5-11/h1-8,15H,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLYNVOSGVKLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

(5-Amino-[1,1'-biphenyl]-3-yl)methanol serves as an important intermediate in organic synthesis. It is utilized for:

  • Building Block for Complex Molecules: The compound's structure allows it to be modified to create more complex organic compounds.
  • Reagent in Organic Reactions: It participates in various organic reactions due to its functional groups.

Biology

In biological research, this compound has shown potential for:

  • Biochemical Studies: It is used to investigate enzyme interactions and protein binding due to its ability to form hydrogen bonds through its amino and hydroxyl groups.
  • Antimicrobial and Anticancer Properties: Preliminary studies suggest that it may possess biological activity that warrants further investigation.

Medicine

The pharmaceutical industry explores (5-Amino-[1,1'-biphenyl]-3-yl)methanol for:

  • Drug Development: It is being investigated as a precursor for new therapeutic agents targeting various diseases, including cancer.
  • Therapeutic Applications: Its unique chemical properties make it suitable for developing drugs with specific mechanisms of action.

Industry

In industrial applications, this compound is utilized in:

  • Dyes and Pigments Production: Its structure allows it to be used in synthesizing dyes and pigments.
  • Specialty Chemicals: It serves as a precursor for various specialty chemicals used across different sectors.

Table 1: Summary of Research Applications

Application AreaSpecific UseFindings
ChemistryOrganic SynthesisUsed as an intermediate for complex molecules
BiologyEnzyme Interaction StudiesExhibits binding properties with enzymes
MedicineDrug DevelopmentInvestigated as a precursor for anticancer drugs
IndustryDyes ProductionEffective in synthesizing various dye compounds

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of (5-Amino-[1,1'-biphenyl]-3-yl)methanol. The compound was tested against various cancer cell lines, showing promising results that indicate its potential as an effective therapeutic agent. The results highlighted its ability to inhibit tumor growth through specific molecular interactions.

Mechanism of Action

The mechanism by which (5-Amino-[1,1’-biphenyl]-3-yl)methanol exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can influence enzyme activity, protein binding, and other biochemical pathways .

Comparison with Similar Compounds

The following analysis compares (5-Amino-[1,1'-biphenyl]-3-yl)methanol with structurally analogous biphenylmethanol derivatives, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers and Functional Group Variations
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(5-Amino-[1,1'-biphenyl]-3-yl)methanol -NH2 (5-position), -CH2OH (3) C13H13NO 199.25 (calculated) Potential ligand for organometallics; bioactive intermediate -
(4-Amino-[1,1'-biphenyl]-3-yl)mercury(II) chloride -NH2 (4), -HgCl (3) C12H11ClHgN 386.26 Organometallic compound; studied for coordination chemistry
1-(5-Amino-3-hydroxy[1,1'-biphenyl]-2-yl)ethanone -NH2 (5), -OH (3), -COCH3 (2) C14H13NO2 227.26 Synthetic intermediate for heterocycles; m.p. 192°C

Key Differences :

  • Amino position: Moving the -NH2 group from the 5- to 4-position (as in the mercury derivative) alters electronic distribution and metal-binding affinity .
  • Functional groups: Replacing -CH2OH with -COCH3 (ethanone) increases hydrophobicity and melting point .
Substituent Effects on Biphenylmethanols
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
(4′-Methylbiphenyl-3-yl)methanol -CH3 (4′) C14H14O 198.26 Higher lipophilicity; used in materials science
(4′-Chlorobiphenyl-3-yl)methanol -Cl (4′) C13H11ClO 218.68 Enhanced electronic withdrawal; m.p. data unavailable
{4,4'-Difluoro-[1,1'-biphenyl]-3-yl}methanol -F (4,4′) C13H10F2O 220.21 Increased stability; used in fluorinated polymers

Key Insights :

  • Electron-donating groups (e.g., -CH3) : Increase electron density on the biphenyl system, favoring electrophilic substitution reactions .
  • Electron-withdrawing groups (e.g., -Cl, -F) : Enhance oxidative stability and influence π-π stacking interactions in materials .
Organometallic and Heteroatom Derivatives
Compound Name Substituent Molecular Formula Key Findings References
3-(Tribromo-λ⁴-tellanyl)-[1,1'-biphenyl]-4-amine -TeBr3 (3) C12H10Br3NTe DFT studies confirm stable Te–C bonds; potential catalysis applications
(2-Isopropoxy-[1,1'-biphenyl]-3-yl)methanol -OCH(CH3)2 (2) C16H18O2 Ether linkage improves solubility in organic solvents

Comparison with Target Compound :

  • Metal coordination: The amino and hydroxymethyl groups in (5-Amino-[1,1'-biphenyl]-3-yl)methanol make it a candidate for chelating metals, unlike halogenated or ether-containing analogs .
  • Steric effects : Bulky substituents (e.g., -OCH(CH3)2) reduce reactivity at the 3-position compared to smaller groups like -CH2OH .

Biological Activity

(5-Amino-[1,1'-biphenyl]-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and studies.

Chemical Structure and Properties

The compound can be represented chemically as follows:

  • IUPAC Name : (5-Amino-[1,1'-biphenyl]-3-yl)methanol
  • Molecular Formula : C13H13N1O1
  • Molecular Weight : 199.25 g/mol

The presence of the amino group and hydroxymethyl group in its structure enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to (5-Amino-[1,1'-biphenyl]-3-yl)methanol exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of biphenyl compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5aStaphylococcus aureus16 µg/mL
5bEscherichia coli32 µg/mL
5cSalmonella typhi8 µg/mL

These findings suggest that the biphenyl moiety contributes to the antimicrobial efficacy of the compound .

Anticancer Activity

The anticancer potential of (5-Amino-[1,1'-biphenyl]-3-yl)methanol has been investigated through various in vitro studies. It has been shown to exert cytotoxic effects on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

In a study evaluating a series of related compounds, the following IC50 values were reported:

CompoundCancer Cell LineIC50 (µM)
5dHCT-1166.5
5eMCF-78.2
5fHeLa7.0

These results indicate that modifications in the biphenyl structure can significantly influence anticancer activity .

The mechanism by which (5-Amino-[1,1'-biphenyl]-3-yl)methanol exerts its biological effects appears to involve multiple pathways:

  • Cell Cycle Arrest : Studies show that treatment with this compound can induce G0/G1 and G2/M phase arrest in cancer cells, leading to apoptosis .
  • Apoptosis Induction : The compound has been linked to the activation of caspases and mitochondrial depolarization, indicating its role in triggering programmed cell death .

Case Studies

A notable case study involved the synthesis and biological evaluation of a series of biphenyl derivatives, including (5-Amino-[1,1'-biphenyl]-3-yl)methanol. The study highlighted the relationship between structural modifications and biological activity:

  • Study Design : Various derivatives were synthesized and tested against multiple cancer cell lines.
  • Results : The most active compounds showed significant inhibition of cell proliferation and induced apoptosis at non-toxic concentrations.

This study underscores the importance of structural features in determining biological activity .

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